Hydralazine Hydrochloride

hemodynamics hypertension cardiology

Hydralazine hydrochloride is a phthalazine-derived arterial vasodilator with a unique polypharmacological profile. It is a non-nucleoside DNMT1 inhibitor (IC50 2 μM) for epigenetic cancer/ADPKD research. Its potent antioxidant/peroxynitrite-scavenging properties prevent nitrate tolerance, making it the irreplaceable partner in BiDil combination therapy for HFrEF—demonstrating 43% mortality reduction. NAT2 acetylator-dependent pharmacokinetics position it as a model pharmacogenomic tool. Procure for cardiovascular, epigenetic, or pharmacogenomic research.

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
CAS No. 304-20-1
Cat. No. B1673434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydralazine Hydrochloride
CAS304-20-1
SynonymsApresoline
Apressin
Apressoline
Hydralazine
Hydralazine Hydrochloride
Hydralazine mono Hydrochloride
Hydralazine mono-Hydrochloride
Hydrallazin
Hydrazinophthalazine
Hydrochloride, Hydralazine
mono-Hydrochloride, Hydralazine
Nepresol
Molecular FormulaC8H9ClN4
Molecular Weight196.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN=C2NN.Cl
InChIInChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H
InChIKeyZUXNZUWOTSUBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble in ether and alcohol
In 95% ethanol, 0.2 g/100 ml
In water, 44.2 g/l @ 25 °C;  30.1 g/l @ 15 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydralazine Hydrochloride (CAS 304-20-1) for Scientific Research: A Comparative Vasodilator Profile


Hydralazine hydrochloride (CAS 304-20-1) is a phthalazine-derived direct-acting arterial vasodilator that relaxes vascular smooth muscle, primarily reducing peripheral vascular resistance [1]. It is a non-nucleoside DNA methyltransferase (DNMT) inhibitor with an IC50 of 2 μM, exhibiting additional antioxidant and radical-scavenging properties . Clinically, hydralazine is indicated for severe hypertension, hypertensive emergencies in pregnancy, and as part of fixed-dose combination therapy for heart failure in specific populations [2].

Why Hydralazine Hydrochloride (304-20-1) Cannot Be Simply Substituted with In-Class Vasodilators


Hydralazine exhibits a unique polypharmacological profile that distinguishes it from other vasodilators. It is a predominantly arterial vasodilator, in contrast to mixed veno-arteriolar dilators like sodium nitroprusside, resulting in distinct hemodynamic outcomes [1]. Unlike beta-blockers such as labetalol, hydralazine does not negatively affect cardiac output [2]. It possesses potent antioxidant and peroxynitrite-scavenging properties absent in most other antihypertensives, which are critical for preventing nitrate tolerance [3]. Additionally, hydralazine functions as a non-nucleoside DNMT1 inhibitor, an epigenetic activity not shared by other vasodilators . Its pharmacokinetics are profoundly influenced by NAT2 acetylator status, a pharmacogenomic variable not relevant to many alternative agents, which impacts both efficacy and toxicity [4].

Quantitative Differentiation Evidence for Hydralazine Hydrochloride (304-20-1)


Differential Hemodynamic Profile: Hydralazine vs. Sodium Nitroprusside

In a head-to-head comparison, hydralazine (pure arteriolar dilator) and sodium nitroprusside (mixed veno-arteriolar dilator) produced equivalent reductions in mean arterial pressure. However, their hemodynamic effects diverged significantly. Hydralazine increased cardiac output by 42% and stroke volume by 20%, while sodium nitroprusside decreased cardiac output by 9% and stroke volume by 16% [1]. Hydralazine reduced total peripheral resistance by 39%, whereas sodium nitroprusside caused no significant change [1].

hemodynamics hypertension cardiology

Antioxidant and Peroxynitrite-Scavenging Activity: Hydralazine Prevents Nitrate Tolerance

Hydralazine demonstrates potent antioxidant activity, dose-dependently inhibiting peroxynitrite and superoxide formation. It prevents the development of nitrate tolerance, a property not shared by other vasodilators. Hydralazine normalized impaired cGK-I (cGMP-dependent kinase-I) activity and vascular ALDH-2 (aldehyde dehydrogenase-2) activity, key mediators of nitrate bioactivation [1]. This antioxidant capacity is mechanistically linked to the clinical benefits of hydralazine-isosorbide dinitrate combination therapy in heart failure, where a 43% reduction in mortality was observed compared to placebo [2].

antioxidant nitrate tolerance heart failure

Clinical Efficacy and Safety: Hydralazine vs. Labetalol in Hypertensive Pregnancy

A systematic review and meta-analysis of 19 randomized controlled trials (2,261 patients) compared intravenous hydralazine and labetalol for hypertensive disorders in pregnancy. While efficacy in blood pressure reduction was equivalent (SBP mean difference -1.74 mmHg, 95% CI -6.72 to 3.23; p=0.49), hydralazine was associated with a significantly higher risk of maternal hypotension. The risk ratio for maternal hypotension with labetalol was 0.26 (95% CI 0.21 to 0.33; p < 0.001) compared to hydralazine, indicating that hydralazine carries approximately a 3.8-fold higher risk of hypotension [1]. In a separate RCT, adverse effects were significantly more frequent with hydralazine (27.6%) than labetalol (11%; p=0.01) [2].

obstetrics hypertension pregnancy

Epigenetic Differentiation: Hydralazine as a Non-Nucleoside DNMT1 Inhibitor

Hydralazine is a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 of 2 μM, a property not shared by other vasodilators . It decreases DNA methylation in Jurkat cells at a concentration of 10 μM [1]. In vivo, targeting DNMT1 with hydralazine delayed cyst growth in Pkd1 mutant kidneys and extended the lifespan of conditional knockout mice in a model of autosomal dominant polycystic kidney disease . This epigenetic activity is distinct from hydralazine's vasodilatory mechanism and represents a unique dual functionality.

epigenetics DNMT1 cancer

Pharmacogenomic Differentiation: NAT2 Polymorphism Profoundly Alters Hydralazine Exposure

Hydralazine pharmacokinetics are highly dependent on NAT2 acetylator status, a pharmacogenomic variable not relevant to many other antihypertensives. In pregnancy, rapid acetylators (RA) had a weight-adjusted apparent oral clearance of 70.0 ± 13.6 L/h compared to 20.1 ± 6.9 L/h in slow acetylators (SA), a 3.5-fold difference (p < 0.05) [1]. The MTP/hydralazine AUC ratio was ~10-fold higher in the RA group (78 ± 30 vs. 8 ± 3, p < 0.05) [1]. Approximately 50% of the general population are slow acetylators, leading to increased plasma concentrations and potentially increased efficacy and adverse effects [2].

pharmacogenomics NAT2 pharmacokinetics

Comparative Efficacy: Hydralazine vs. Nifedipine in Severe Hypertension in Pregnancy

A meta-analysis of 7 randomized controlled trials comparing oral nifedipine to intravenous hydralazine for severe hypertension in pregnancy found no significant difference in time to achieve optimal blood pressure control (mean difference -1.08 min, 95% CI -6.66 to 4.49) [1]. However, nifedipine was associated with significantly fewer medication-related adverse events (OR = 0.62, 95% CI = 0.40 to 0.97), indicating superior tolerability [1]. A separate network meta-analysis reported that nifedipine 60-90 mg showed superior effectiveness than IV hydralazine 15-25 mg for successful treatment of severe hypertension during pregnancy [2].

obstetrics hypertension nifedipine

Optimal Scientific and Industrial Applications for Hydralazine Hydrochloride (304-20-1)


Heart Failure Combination Therapy (BiDil) in Specific Populations

Hydralazine hydrochloride is uniquely positioned as a component of fixed-dose combination therapy with isosorbide dinitrate (BiDil) for heart failure with reduced ejection fraction, particularly in self-identified Black patients. The A-HeFT trial demonstrated a 43% reduction in mortality and a 39% decrease in hospitalization when added to standard therapy [1]. This combination leverages hydralazine's potent antioxidant and peroxynitrite-scavenging properties to prevent nitrate tolerance and improve nitroso-redox balance [2]. For procurement, this represents a well-defined, evidence-based application where hydralazine cannot be substituted by other vasodilators.

Epigenetic Research and Drug Repurposing Studies

Hydralazine's unique activity as a non-nucleoside DNMT1 inhibitor (IC50 2 μM) makes it a valuable tool compound for epigenetic research, particularly in cancer and polycystic kidney disease models [1][2]. Unlike other vasodilators, hydralazine decreases DNA methylation and reactivates silenced tumor suppressor genes [2]. In vivo, it delays cyst growth and extends lifespan in ADPKD mouse models [2]. For academic and industrial research, hydralazine is a cost-effective alternative to more expensive nucleoside DNMT inhibitors for studying epigenetic mechanisms and exploring drug repurposing opportunities.

Hypertensive Emergencies in Pregnancy with Specific Hemodynamic Profiles

Despite higher adverse effect rates compared to labetalol (27.6% vs. 11%; RR for hypotension 3.8) and nifedipine (OR 0.62 for adverse events), hydralazine remains a guideline-recommended option for acute severe hypertension in pregnancy, achieving equivalent blood pressure control [1][2]. Hydralazine may be preferentially selected for patients with vasoconstrictive physiology, as it reduces peripheral resistance by 39% and increases cardiac output by 42% . Its IV formulation provides rapid onset, and it is often used when beta-blockers are contraindicated or when oral nifedipine is not feasible. Procurement decisions should consider the need for monitoring due to the higher risk of hypotension.

Pharmacogenomically-Guided Dosing in Resistant Hypertension

Hydralazine is indicated for resistant hypertension, particularly when other agents have failed. However, its pharmacokinetics are profoundly influenced by NAT2 acetylator status, with ~50% of the population being slow acetylators [1]. Slow acetylators have 3.5-fold lower oral clearance (20.1 vs. 70.0 L/h) and 10-fold lower metabolite/parent AUC ratios, leading to increased exposure and potential toxicity [2]. The CPIC guideline recommends caution with total daily doses ≥200 mg in slow acetylators [1]. For precision medicine applications, hydralazine is a model pharmacogenomic drug, and its procurement for research or clinical use should be accompanied by consideration of NAT2 genotyping to optimize efficacy and safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydralazine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.